N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide
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Overview
Description
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug development, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide typically involves the reaction of nicotinamide with a thienyl-substituted ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate redox reactions and influence cellular energy metabolism. It also plays a role in DNA repair and regulation of transcription processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzenesulfonamide
- N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)benzamide
Uniqueness
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a thienyl-substituted ketone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUTPVBBSSLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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